An In-depth Technical Guide to (Perfluoro-n-octyl)ethane: Properties, Reactivity, and Applications
An In-depth Technical Guide to (Perfluoro-n-octyl)ethane: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Perfluoro-n-octyl)ethane, with the CAS number 77117-48-7, is a partially fluorinated hydrocarbon belonging to the broad class of per- and polyfluoroalkyl substances (PFAS).[1] These compounds are characterized by the presence of a perfluoroalkyl moiety, which imparts unique physicochemical properties such as high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics.[1][2] The structure of (Perfluoro-n-octyl)ethane consists of a C8 perfluorinated carbon chain attached to an ethyl group. This unique structure, with both a fully fluorinated, electron-withdrawing segment and a hydrocarbon segment, dictates its chemical behavior and potential applications.
This technical guide provides a comprehensive overview of the chemical properties, reactivity, potential synthesis routes, and applications of (Perfluoro-n-octyl)ethane. It is intended to serve as a valuable resource for researchers and professionals working with or interested in fluorinated compounds.
Physicochemical Properties
(Perfluoro-n-octyl)ethane is a colorless liquid under standard conditions.[3] Its key physicochemical properties are summarized in the table below. The high fluorine content significantly influences its physical properties, leading to a high density and a low refractive index compared to its non-fluorinated hydrocarbon analog.
| Property | Value | Source(s) |
| Molecular Formula | C10H5F17 | [1] |
| Molecular Weight | 448.12 g/mol | [1] |
| Melting Point | -37.7 °C | [3] |
| Boiling Point | 164 °C (at atmospheric pressure); 77 °C (at 50 mmHg) | [3] |
| Density | 1.654 g/mL | [3] |
| Refractive Index | 1.300 | [3] |
| Hazard Class | Irritant | [3] |
Reactivity and Stability
The reactivity of (Perfluoro-n-octyl)ethane is largely dictated by the dichotomy of its structure: the highly stable perfluorooctyl chain and the more reactive ethyl group.
Perfluorooctyl Group: The carbon-fluorine (C-F) bonds in the perfluorooctyl tail are exceptionally strong, rendering this part of the molecule highly resistant to chemical and thermal degradation.[4] This inertness is a hallmark of perfluorinated compounds.
Ethyl Group: In contrast, the carbon-hydrogen (C-H) bonds of the ethyl group are susceptible to attack by radicals and strong oxidizing agents. This makes the ethyl group the primary site of reactivity in the molecule. Reactions are likely to proceed via free-radical mechanisms, particularly hydrogen abstraction, leading to the formation of a carbon-centered radical on the ethyl group.
Thermal Decomposition: While specific data for (Perfluoro-n-octyl)ethane is limited, studies on other polyfluoroalkanes suggest that thermal decomposition would likely initiate at the C-H bonds of the ethyl group. At elevated temperatures, C-C bond cleavage may also occur, leading to the formation of shorter-chain fluorinated and non-fluorinated fragments. The thermal stability of similar PFAS has been shown to depend on factors such as the presence of catalysts and the atmosphere (e.g., inert or oxidative). For instance, the decomposition of some perfluoroalkyl carboxylic acids (PFCAs) on granular activated carbon can begin at temperatures as low as 200°C.[4][5]
Photochemical Degradation: The photochemical degradation of PFAS is an area of active research.[2][6] While the C-F bond is generally resistant to photolysis, the presence of the hydrocarbon segment in (Perfluoro-n-octyl)ethane could make it more susceptible to photodegradation, particularly in the presence of photocatalysts or other reactive species generated by UV light.[2][7] The degradation would likely be initiated by the abstraction of a hydrogen atom from the ethyl group.
Logical Relationship: Reactivity Sites
Caption: Key reactivity determinants of (Perfluoro-n-octyl)ethane.
Synthesis and Manufacturing
Plausible Synthesis Pathway
The synthesis could proceed via a free-radical chain reaction initiated by a radical initiator, such as an azo compound (e.g., AIBN) or through photolysis. The perfluorooctyl radical, generated from perfluorooctyl iodide, would add across the double bond of ethene. The resulting radical would then abstract an iodine atom from another molecule of perfluorooctyl iodide to propagate the chain and form an intermediate, 1-iodo-2-(perfluorooctyl)ethane. Subsequent reduction of the iodo-intermediate would yield the final product, (Perfluoro-n-octyl)ethane. A more direct route could involve the reaction of perfluorooctyl iodide with ethane under conditions that promote radical formation, though this may be less selective.
A more general and widely used method for creating a bond between a perfluoroalkyl group and a hydrocarbon is the telomerization process, which involves the reaction of a perfluoroalkyl iodide with tetrafluoroethylene, followed by a reaction with ethylene.[9]
Experimental Workflow: Radical Addition Synthesis
Caption: A generalized workflow for the synthesis of (Perfluoro-n-octyl)ethane.
Applications
Specific applications for (Perfluoro-n-octyl)ethane are not well-documented in publicly available literature. However, based on its chemical structure and the known uses of other PFAS, it can be inferred that it may find utility in the following areas:
-
Surface Treatment: Its perfluorinated tail can create low-energy surfaces that are water and oil repellent. This property is valuable for treating textiles, paper, and other materials to impart stain and water resistance.
-
Lubricants and Greases: The high stability of the perfluoroalkyl chain suggests potential use as a component in high-performance lubricants and greases, particularly in harsh chemical and high-temperature environments.
-
Dielectric Fluids: Fluorinated compounds often exhibit excellent dielectric properties, making them suitable for use as coolants and insulating fluids in electrical and electronic applications.
-
Working Fluids: Due to their thermal stability, they could be considered for use in heat transfer applications.
It is important to note that the use of many PFAS is under increasing scrutiny due to their environmental persistence and potential health impacts.
Environmental and Health Considerations
(Perfluoro-n-octyl)ethane is classified as a PFAS, a group of chemicals known for their persistence in the environment.[10][11] The strong carbon-fluorine bonds make them resistant to degradation by natural processes.[4] While specific toxicological data for (Perfluoro-n-octyl)ethane is scarce, concerns have been raised about the potential for bioaccumulation and adverse health effects of short-chain PFAS.[12][13][14]
Studies on other short-chain PFAS have suggested potential links to various health issues, including effects on the liver, immune system, and developmental processes.[10][11][12] Therefore, handling of (Perfluoro-n-octyl)ethane should be conducted with appropriate safety precautions to minimize exposure. As an irritant, direct contact with skin and eyes should be avoided, and work should be performed in a well-ventilated area.[3]
Conclusion
(Perfluoro-n-octyl)ethane is a partially fluorinated hydrocarbon with a unique combination of a stable perfluorinated chain and a reactive ethyl group. While its physicochemical properties are relatively well-defined, detailed information on its reactivity, synthesis, and specific applications remains limited in the public domain. The plausible synthesis routes and potential applications discussed in this guide are based on the established chemistry of similar fluorinated compounds. Given its classification as a PFAS, further research into its environmental fate, toxicological profile, and potential for sustainable applications is warranted. This guide serves as a foundational resource for researchers and professionals, highlighting the current state of knowledge and identifying areas for future investigation.
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